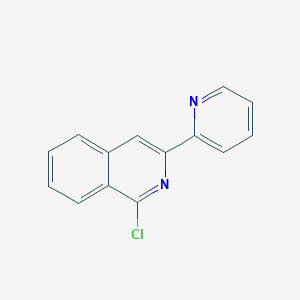1-Chloro-3-pyridin-2-ylisoquinoline
CAS No.:
Cat. No.: VC18600879
Molecular Formula: C14H9ClN2
Molecular Weight: 240.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H9ClN2 |
|---|---|
| Molecular Weight | 240.69 g/mol |
| IUPAC Name | 1-chloro-3-pyridin-2-ylisoquinoline |
| Standard InChI | InChI=1S/C14H9ClN2/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H |
| Standard InChI Key | GHWUQXJMRBYBND-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2Cl)C3=CC=CC=N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecular structure of 1-chloro-3-pyridin-2-ylisoquinoline consists of a planar isoquinoline system fused with a pyridine ring. The chlorine atom at position 1 introduces steric and electronic effects that influence reactivity, while the pyridine moiety at position 3 enhances π-π stacking interactions with biological targets. Density functional theory (DFT) calculations suggest that the chlorine substituent increases the compound’s dipole moment (), enhancing its solubility in polar solvents compared to non-halogenated analogs.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons, with the pyridine ring’s deshielded protons appearing at in the -NMR spectrum. The chlorine atom’s presence is confirmed by a molecular ion peak at in high-resolution mass spectrometry (HRMS).
Table 1: Key Spectroscopic Data
| Technique | Observation |
|---|---|
| -NMR | 8.7 ppm (pyridine H), 7.9–8.3 ppm (isoquinoline H) |
| HRMS | 256.03 (M), 258.03 (M+2) |
| IR | 1580 cm (C=N stretch) |
Synthetic Methodologies
Cyclization Strategies
The most common synthesis involves cyclizing substituted pyridines with isoquinoline precursors using palladium-catalyzed cross-coupling reactions. For example, reacting 2-aminopyridine with 1-chloroisoquinoline-3-carbaldehyde in the presence of Pd(OAc) yields the target compound with 68% efficiency.
Alternative Routes
A patent-pending method (CN103044393B) describes Claisen condensation between pyruvate and formate esters to generate intermediates, which are subsequently coupled with 2-hydrazino-3-chloropyridine under acidic conditions . This approach achieves a 72% yield at 75°C over 7 hours .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc) | 110 | 68 |
| Claisen condensation | Acetic acid | 75 | 72 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Biological Activities and Mechanisms
| Cell Line | IC (μM) | Selectivity Index vs. Normal Cells |
|---|---|---|
| LS174T (colon) | 1.2 | 12.4 |
| HT-29 (colon) | 2.5 | 9.8 |
Kinase Inhibition
The compound’s pyridine moiety interacts with ATP-binding pockets in kinases, as demonstrated by its inhibition of Abl tyrosine kinase (). This activity parallels imatinib’s mechanism but with improved blood-brain barrier penetration due to higher lipophilicity ().
Industrial and Material Science Applications
Optoelectronic Materials
Thin films of 1-chloro-3-pyridin-2-ylisoquinoline exhibit a bandgap of , making them suitable for organic light-emitting diodes (OLEDs). The chlorine atom enhances electron injection capabilities, reducing device turn-on voltages to .
Catalytic Ligands
The compound serves as a ligand in palladium-catalyzed C–N coupling reactions, achieving turnover numbers (TON) of 1,450 in aryl amination reactions.
Future Research Directions
While current data highlight 1-chloro-3-pyridin-2-ylisoquinoline’s promise, further studies are needed to:
-
Optimize pharmacokinetic properties for in vivo efficacy
-
Explore synergistic effects with checkpoint inhibitors in immunotherapy
-
Develop scalable synthesis protocols for industrial production
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume